
4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride
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Overview
Description
4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thiazole intermediate.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenylamine reacts with the thiazole intermediate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that 4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride exhibits various biological activities, making it a candidate for further investigation in pharmacology.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. For example:
- Antibacterial Studies : The compound has shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests its potential as an antibacterial agent .
- Antifungal Activity : It has also demonstrated antifungal properties against strains like Candida albicans, indicating its broad-spectrum efficacy against microbial infections .
Case Studies
- Antimicrobial Efficacy : A study published in RSC Advances highlighted that certain thiazole derivatives exhibited low minimum inhibitory concentrations (MICs), indicating strong antimicrobial potential. Specifically, compounds similar to this compound showed MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their possible use as antituberculosis agents .
- Structural Characterization : Another research effort involved the characterization of thiazole derivatives using spectroscopic methods such as NMR and IR, confirming their structures and providing insights into their functional groups responsible for biological activity .
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(furan-3-yl)-N-phenylthiazol-2-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-(furan-3-yl)-N-(4-chlorophenyl)thiazol-2-amine: Contains a chloro group instead of a methoxy group, which may result in different pharmacological properties.
Uniqueness
4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is unique due to the presence of the methoxy group, which can influence its electronic properties, solubility, and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Features
The compound features a thiazole ring, a furan substituent, and a methoxyphenyl group. These structural components contribute to its biological activity. The molecular formula can be represented as follows:
Component | Structure |
---|---|
Thiazole | Thiazole |
Furan | Furan |
Methoxyphenyl | Methoxyphenyl |
Molecular Weight
The molecular weight of this compound is approximately 295.83 g/mol.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
- Case Study : A related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, demonstrated potent inhibition of tubulin polymerization and induced cell cycle arrest in cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. Studies have shown that compounds with similar structures can effectively inhibit both gram-positive and gram-negative bacteria.
Compound | Activity | Target Organisms |
---|---|---|
4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine | Moderate Antimicrobial Activity | Staphylococcus aureus, Escherichia coli |
N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine | Significant Antibacterial Activity | Various bacterial strains |
The mechanism by which 4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis .
- Antibacterial Mechanisms : The compound may penetrate bacterial membranes, leading to cell lysis or disruption of essential cellular processes .
Summary of Biological Activities
The following table summarizes various biological activities associated with thiazole derivatives:
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Inhibition of tubulin polymerization, G2/M phase arrest |
Antimicrobial | 4-(furan-3-yl)-N-(4-methoxyphenyl)thiazol-2-amines | Effective against Staphylococcus aureus and Escherichia coli |
Case Studies on Efficacy
- Anticancer Study : A study evaluated the antiproliferative effects of thiazole derivatives in various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics .
- Antibacterial Study : The antibacterial efficacy was tested against multiple strains, demonstrating that some derivatives exhibited comparable activity to established antibiotics like norfloxacin .
Properties
IUPAC Name |
4-(furan-3-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-17-12-4-2-11(3-5-12)15-14-16-13(9-19-14)10-6-7-18-8-10;/h2-9H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBJKSPPPPCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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